![molecular formula C18H13NO3 B12914223 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid CAS No. 88894-22-8](/img/structure/B12914223.png)
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrroloisoindole core, which is a fused ring system combining pyrrole and isoindole rings
Méthodes De Préparation
The synthesis of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with an isoindole precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a corresponding ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a scaffold for the development of new drugs due to its unique structure and potential biological activity. In organic synthesis, it can serve as an intermediate for the synthesis of more complex molecules. Additionally, its potential biological activities, such as antimicrobial or anticancer properties, make it a valuable compound for further research and development.
Mécanisme D'action
The mechanism of action of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and biological context. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid stands out due to its unique fused ring structure. Similar compounds include other pyrroloisoindole derivatives, which may have different substituents or functional groups. These structural differences can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting properties.
Propriétés
Numéro CAS |
88894-22-8 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-oxo-5-phenyl-1,2-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-15-10-14(18(21)22)17-13-9-5-4-8-12(13)16(19(15)17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22) |
Clé InChI |
SKKFHXLGADFMNX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C3C=CC=CC3=C(N2C1=O)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


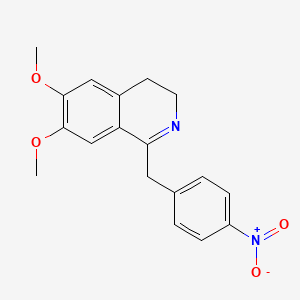
![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)
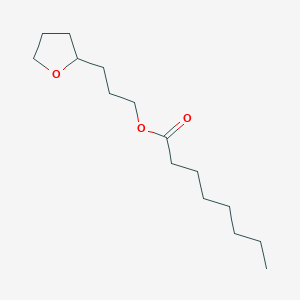

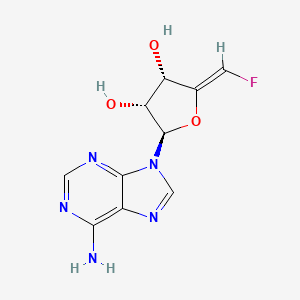
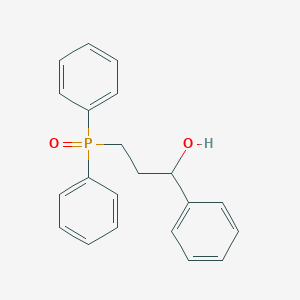
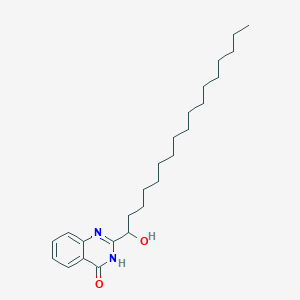
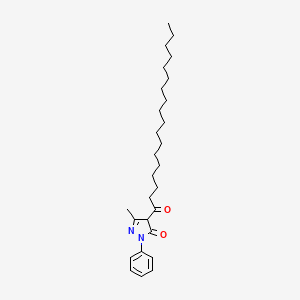

![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
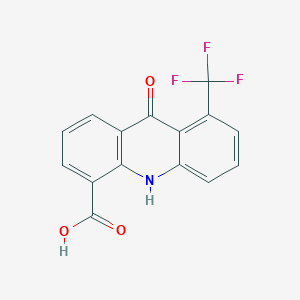

![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)
